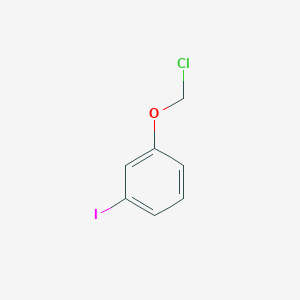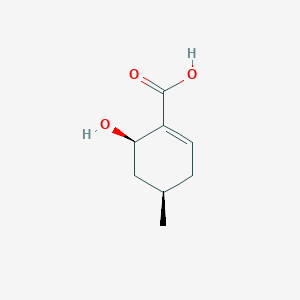
(4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid is a chiral organic compound with significant importance in various fields of chemistry and biology. Its unique structure, featuring a hydroxyl group and a carboxylic acid group on a cyclohexene ring, makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable cyclohexene derivative.
Hydroxylation: Introduction of the hydroxyl group at the 6th position can be achieved through various hydroxylation reactions, such as using osmium tetroxide (OsO4) or other oxidizing agents.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide (CO2) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
(4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of (4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its reactivity and interaction with enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
Pyrazole Derivatives: Nitrogen-containing heterocycles with various biological activities.
Pyridine and Pyrrole: Aromatic heterocycles with significant chemical and biological properties.
Uniqueness
(4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid is unique due to its specific chiral centers and functional groups, which provide distinct reactivity and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
894415-70-4 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(4R,6R)-6-hydroxy-4-methylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5-2-3-6(8(10)11)7(9)4-5/h3,5,7,9H,2,4H2,1H3,(H,10,11)/t5-,7-/m1/s1 |
InChI-Schlüssel |
USANAFDCLKJQFV-IYSWYEEDSA-N |
Isomerische SMILES |
C[C@@H]1CC=C([C@@H](C1)O)C(=O)O |
Kanonische SMILES |
CC1CC=C(C(C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


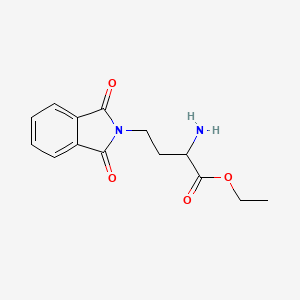

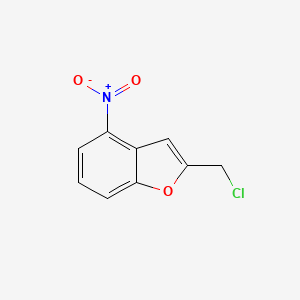


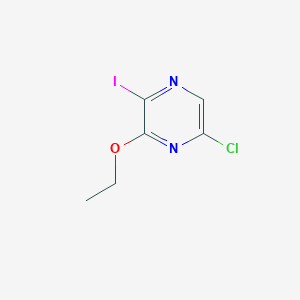
![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
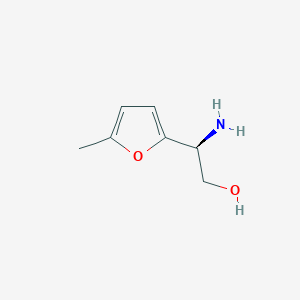
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)

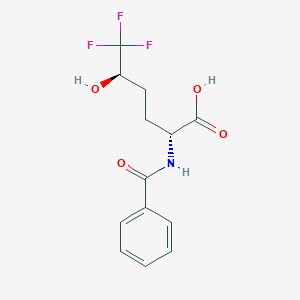
![9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-](/img/structure/B13145798.png)

